Increased Lipophilicity (LogP Shift) Relative to the Non-Fluorinated Parent Scaffold
The target compound incorporates both a para-fluoro and an ortho-trifluoromethyl substituent on the phenoxy ring, elevating its computed logP substantially above the parent scaffold 2-(2-phenoxyethoxy)ethanol. The phenolic precursor 4-fluoro-2-(trifluoromethyl)phenol has an experimentally derived logP of 2.80 , whereas the non-fluorinated parent 2-(2-phenoxyethoxy)ethanol has a computed XLogP3 of 1.0 [1]. Applying fragment-based additive principles with the ethoxy-ethanol linker contributing approximately +0.2 to logP, the target compound is estimated to exhibit a logP of approximately 2.0–2.4. This represents a net increase of +1.0 to +1.4 logP units (approximately 10- to 25-fold higher octanol-water partition coefficient) compared to the unsubstituted diethylene glycol monophenyl ether .
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.0–2.4 (fragment-based additive calculation from precursor logP 2.80 and linker contribution) |
| Comparator Or Baseline | 2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7): XLogP3 = 1.0; 2-[3-(Trifluoromethyl)phenoxy]ethanol (CAS 52073-64-0): LogP = 2.08 |
| Quantified Difference | Target compound estimated logP exceeds non-fluorinated parent by +1.0 to +1.4 units (10–25× higher partition coefficient); exceeds mono-CF₃ analog lacking para-fluoro by approximately +0.3 units |
| Conditions | Fragment-based additive estimation using precursor logP data (4-fluoro-2-(trifluoromethyl)phenol logP = 2.80, FINETECH INDUSTRY) and comparator XLogP3 values (PubChem computed). |
Why This Matters
Higher logP directly impacts extraction efficiency in biphasic reactions, membrane permeability in cell-based assays, and chromatographic retention time during purification—all critical factors in synthetic workflow design and biological testing.
- [1] PubChem. 2-(2-Phenoxyethoxy)ethanol. CID 7715. XLogP3: 1.0. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
